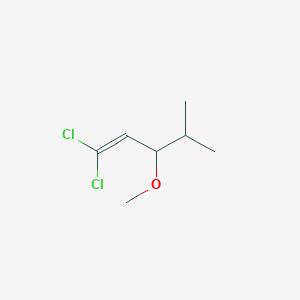
1,1-Dichloro-3-methoxy-4-methylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-3-methoxy-4-methylpent-1-ene is an organic compound characterized by the presence of chlorine, methoxy, and methyl groups attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-methoxy-4-methylpent-1-ene typically involves the chlorination of 3-methoxy-4-methylpent-1-ene. This reaction can be carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 1,1-positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-3-methoxy-4-methylpent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Hydroxylated, alkoxylated, or aminated derivatives
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-3-methoxy-4-methylpent-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-3-methoxy-4-methylpent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms, which can participate in various chemical reactions. The methoxy and methyl groups also influence the compound’s chemical behavior and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dichloro-3-methoxy-4-methylpentane
- 1,1-Dichloro-3-methoxy-4-methylbut-1-ene
- 1,1-Dichloro-3-methoxy-4-methylhex-1-ene
Uniqueness
1,1-Dichloro-3-methoxy-4-methylpent-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methoxy groups on the same molecule allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
65696-61-9 |
|---|---|
Molekularformel |
C7H12Cl2O |
Molekulargewicht |
183.07 g/mol |
IUPAC-Name |
1,1-dichloro-3-methoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C7H12Cl2O/c1-5(2)6(10-3)4-7(8)9/h4-6H,1-3H3 |
InChI-Schlüssel |
CCIPLGYRESZDQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=C(Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


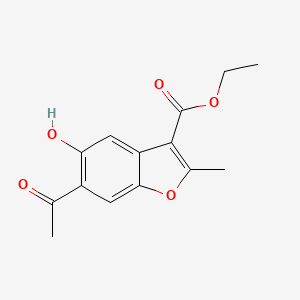
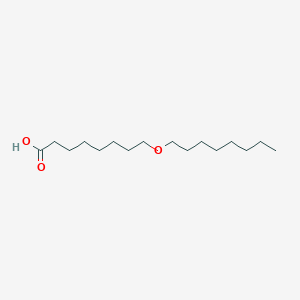
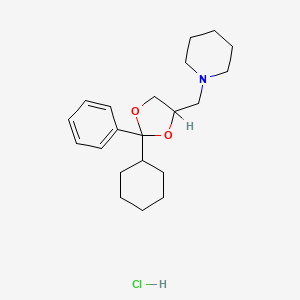
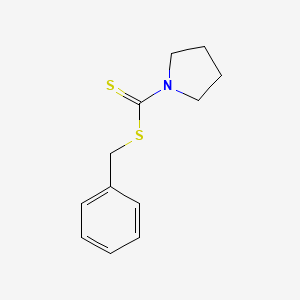
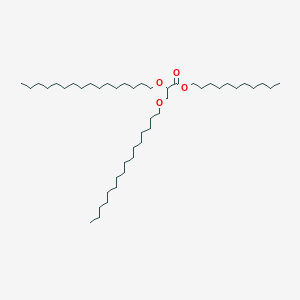
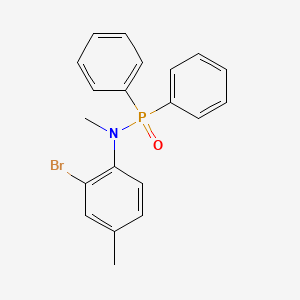
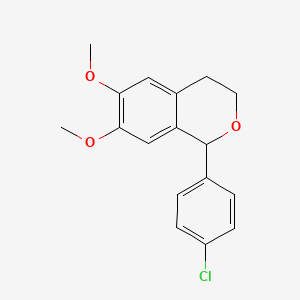
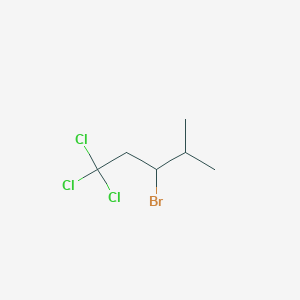
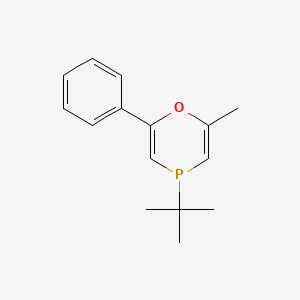

![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)


